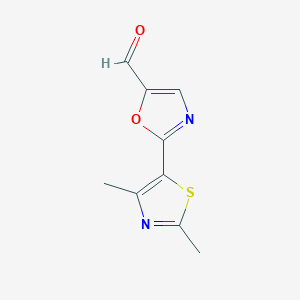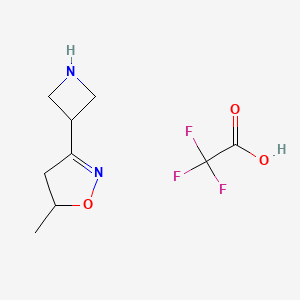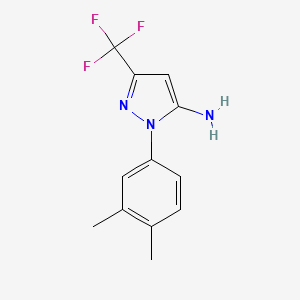
1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the pyrazole family. It has gained significant attention in recent years due to its potential applications in scientific research. The compound has been synthesized using different methods and has shown promising results in various studies.
作用機序
The mechanism of action of 1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. The compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in inflammation. The compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the advantages of using 1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine in lab experiments is its high purity and stability. The compound is easy to synthesize and can be obtained in good yield. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on 1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine. One of the areas of interest is its potential as a therapeutic agent for the treatment of inflammation and cancer. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. In addition, the compound has potential applications in fluorescence imaging studies and as a ligand in the synthesis of metal complexes for catalytic reactions. Further research is needed to explore these areas of interest.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound has been synthesized using different methods and has shown promising results in various studies. It has potential applications as a therapeutic agent for the treatment of inflammation and cancer, as well as in fluorescence imaging studies and as a ligand in the synthesis of metal complexes for catalytic reactions. Further research is needed to explore these areas of interest and to optimize its pharmacological properties.
合成法
The synthesis of 1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine has been reported in several studies. One of the most common methods involves the reaction of 3,4-dimethylphenylhydrazine with 1-(trifluoromethyl)-1H-pyrazol-5-ylamine in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The product is obtained in good yield and can be purified by recrystallization or column chromatography.
科学的研究の応用
1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine has shown potential applications in scientific research. It has been used as a ligand in the synthesis of metal complexes for catalytic reactions. The compound has also been studied for its anti-inflammatory and anti-tumor activities. In addition, it has been used as a probe in fluorescence imaging studies.
特性
IUPAC Name |
2-(3,4-dimethylphenyl)-5-(trifluoromethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3/c1-7-3-4-9(5-8(7)2)18-11(16)6-10(17-18)12(13,14)15/h3-6H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJSQTXKGROBEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=N2)C(F)(F)F)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea](/img/structure/B2754409.png)
![N,N-diethyl-4-{[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]formamido}butanamide](/img/structure/B2754413.png)
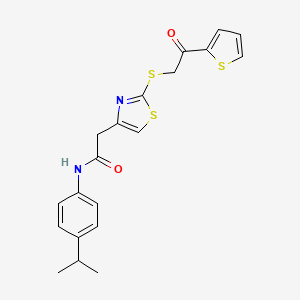
![2-[1-[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2754416.png)
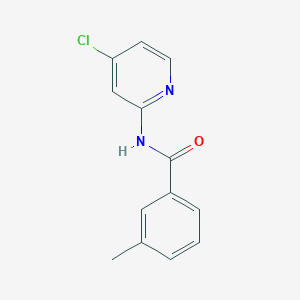
![4-[[2-(1-Oxo-2-propylisoquinolin-5-yl)oxyacetyl]amino]benzamide](/img/structure/B2754418.png)
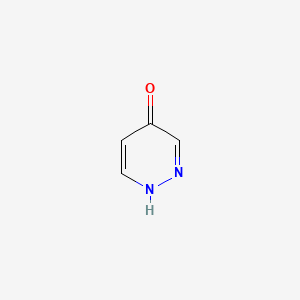
![2-[(1-Oxo-3-phenylpropyl)amino]-3-thiophenecarboxylic acid methyl ester](/img/structure/B2754420.png)


![1-{4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]cyclohexyl}pyrrolidin-2-one](/img/structure/B2754425.png)
